![molecular formula C16H22ClFN2O B14884719 trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexanol backbone with a piperazinyl group substituted with a 4-chloro-2-fluorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-fluoroaniline with piperazine to form the intermediate, which is then reacted with cyclohexanone under reductive amination conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the cyclohexanol moiety can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazinyl group is known to bind to neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction processes in the nervous system.
Comparison with Similar Compounds
- trans-2-(4-Fluorophenyl)vinylboronic acid
- trans-2-(4-Chlorophenyl)vinylboronic acid
Comparison: While trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol shares some structural similarities with these compounds, it is unique due to the presence of both chloro and fluoro substituents on the phenyl ring and the piperazinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22ClFN2O |
|---|---|
Molecular Weight |
312.81 g/mol |
IUPAC Name |
(1R,2R)-2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H22ClFN2O/c17-12-5-6-14(13(18)11-12)19-7-9-20(10-8-19)15-3-1-2-4-16(15)21/h5-6,11,15-16,21H,1-4,7-10H2/t15-,16-/m1/s1 |
InChI Key |
JNKGEQFYLDBKFX-HZPDHXFCSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCN(CC2)C3=C(C=C(C=C3)Cl)F)O |
Canonical SMILES |
C1CCC(C(C1)N2CCN(CC2)C3=C(C=C(C=C3)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



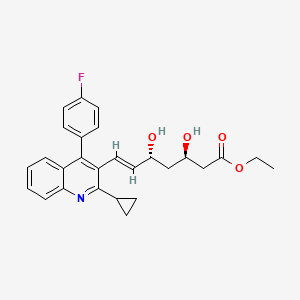
![5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)

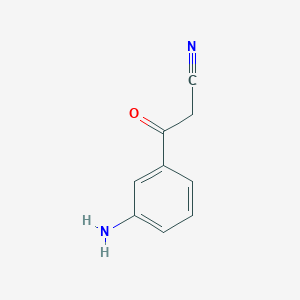

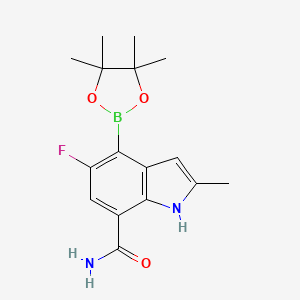
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
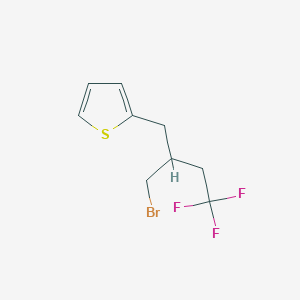
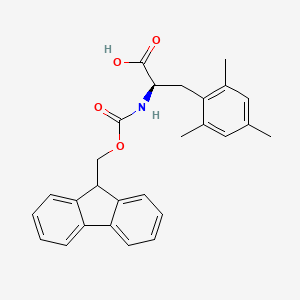

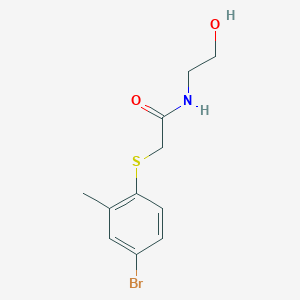
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)

